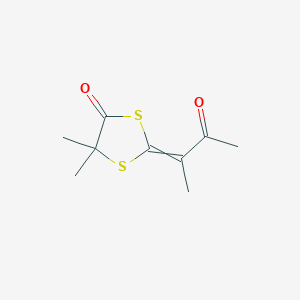
5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one is an organic compound that belongs to the class of dithiolanes. This compound is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms. The compound also features a ketone group and a butan-2-ylidene substituent, making it a versatile molecule in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one typically involves the reaction of a suitable dithiolane precursor with a ketone or aldehyde. One common method is the condensation reaction between 2,2-dimethyl-1,3-dithiolane-4-one and 3-oxobutan-2-one under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often using catalysts and controlled temperature and pressure conditions. The final product is typically isolated through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ketone or dithiolane substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, ethanol, and basic or acidic catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one involves its interaction with various molecular targets and pathways. The compound’s dithiolane ring and ketone group allow it to participate in redox reactions and form covalent bonds with biological molecules. These interactions can modulate enzyme activities, disrupt cellular processes, and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Dimethyl-1,3-dithiolane-2-thione
- 5,5-Dimethyl-2-(2-oxopropylidene)-1,3-dithiolan-4-one
- 5,5-Dimethyl-2-(3-oxopropylidene)-1,3-dithiolane-4-thione
Uniqueness
5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one is unique due to its specific combination of a dithiolane ring and a butan-2-ylidene substituent This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
Número CAS |
13187-71-8 |
|---|---|
Fórmula molecular |
C9H12O2S2 |
Peso molecular |
216.3 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one |
InChI |
InChI=1S/C9H12O2S2/c1-5(6(2)10)7-12-8(11)9(3,4)13-7/h1-4H3 |
Clave InChI |
PWHRTPHKQCTVTC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1SC(=O)C(S1)(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



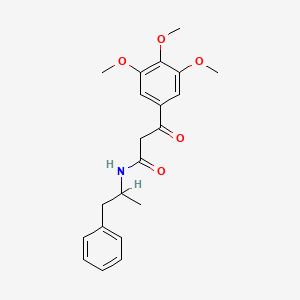
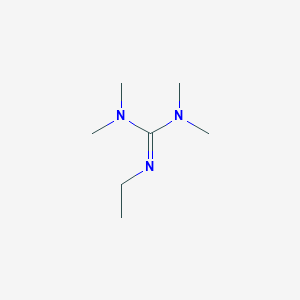




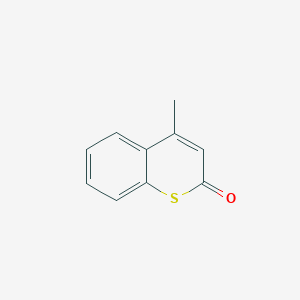
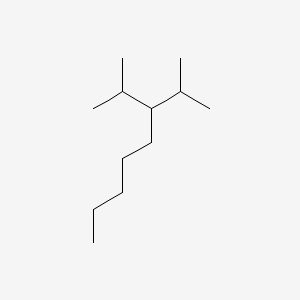

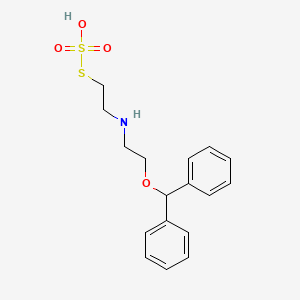
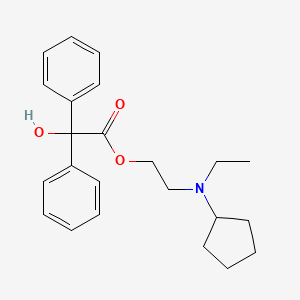
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)

